molecular formula C8H7NO2 B3332093 6-Aminobenzofuran-3(2H)-one CAS No. 870652-82-7

6-Aminobenzofuran-3(2H)-one

Cat. No.: B3332093
CAS No.: 870652-82-7
M. Wt: 149.15 g/mol
InChI Key: HQKHDTMKCANDPL-UHFFFAOYSA-N
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Description

6-Aminobenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family It is characterized by a benzofuran ring system with an amino group at the 6th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an amine, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different functionalized benzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and pH conditions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.

    Medicine: Research has indicated its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminobenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzofuran ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 6-Hydroxybenzofuran-3(2H)-one
  • 6-Methylbenzofuran-3(2H)-one
  • 6-Chlorobenzofuran-3(2H)-one

Comparison: 6-Aminobenzofuran-3(2H)-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

6-amino-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHDTMKCANDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 ml of 1 N hydrochloric acid are added to a solution of 500 mg (2.62 mmol) of N-(3-oxo-2,3-dihydro-1-benzofuran-6-yl)acetamide in 5 ml of methanol, and the mixture is heated under reflux for one hour. After cooling, the mixture is added to a mixture of ice-water, saturated sodium bicarbonate solution and ethyl acetate. The organic phase is separated off, washed with water and saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated. 318 mg (61% of theory) of the target compound result as brown powder with a purity of 75%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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